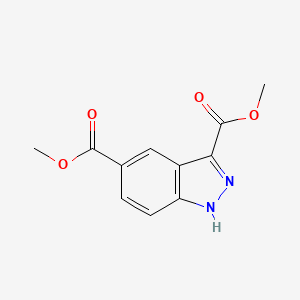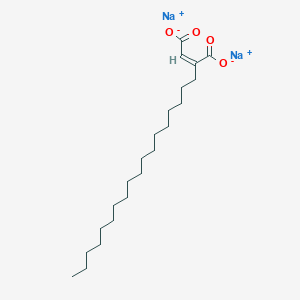
1-(2-(5-Benzyloxazol-2-yl)piperidin-1-yl)-2-methoxyethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(5-Benzyloxazol-2-yl)piperidin-1-yl)-2-methoxyethanone is a complex organic compound that features a piperidine ring, an oxazole ring, and a methoxyethanone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(5-Benzyloxazol-2-yl)piperidin-1-yl)-2-methoxyethanone typically involves multiple steps, starting with the preparation of the oxazole ring, followed by the introduction of the piperidine ring, and finally the addition of the methoxyethanone group. Common reagents used in these reactions include benzyl bromide, piperidine, and methoxyacetyl chloride. The reactions are often carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to control the reaction conditions precisely. The process may also include purification steps, such as recrystallization or chromatography, to isolate the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-(5-Benzyloxazol-2-yl)piperidin-1-yl)-2-methoxyethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-(2-(5-Benzyloxazol-2-yl)piperidin-1-yl)-2-methoxyethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-(2-(5-Benzyloxazol-2-yl)piperidin-1-yl)-2-methoxyethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2-(5-Phenyl-1,3-oxazol-2-yl)piperidin-1-yl)-2-methoxyethanone
- 1-(2-(5-Methyl-1,3-oxazol-2-yl)piperidin-1-yl)-2-methoxyethanone
Uniqueness
1-(2-(5-Benzyloxazol-2-yl)piperidin-1-yl)-2-methoxyethanone is unique due to the presence of the benzyloxazole moiety, which can impart distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C18H22N2O3 |
|---|---|
Peso molecular |
314.4 g/mol |
Nombre IUPAC |
1-[2-(5-benzyl-1,3-oxazol-2-yl)piperidin-1-yl]-2-methoxyethanone |
InChI |
InChI=1S/C18H22N2O3/c1-22-13-17(21)20-10-6-5-9-16(20)18-19-12-15(23-18)11-14-7-3-2-4-8-14/h2-4,7-8,12,16H,5-6,9-11,13H2,1H3 |
Clave InChI |
FJMFBJDGYHLQSL-UHFFFAOYSA-N |
SMILES canónico |
COCC(=O)N1CCCCC1C2=NC=C(O2)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


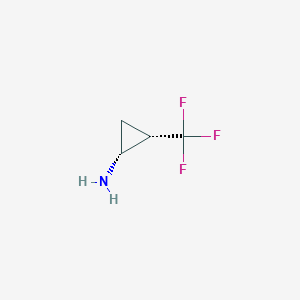

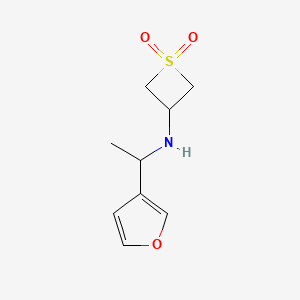
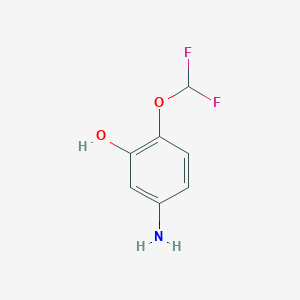
![2-Bromo-7-iodoimidazo[1,2-a]pyridine](/img/structure/B12953289.png)
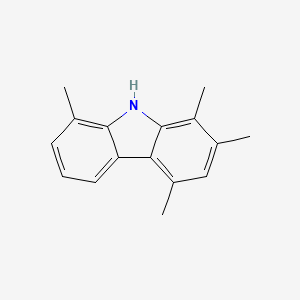
![Benzyl 6-bromo-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B12953304.png)
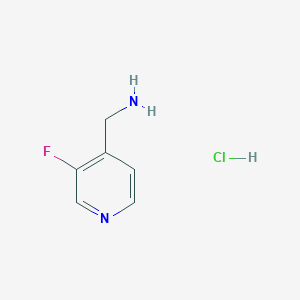

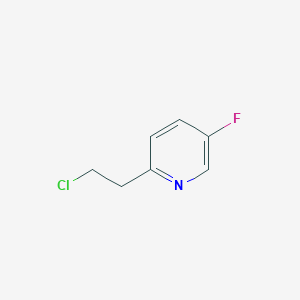
![(3AR,3bR,4aS,5S,5aS)-3b-(((tert-butyldimethylsilyl)oxy)methyl)-2,2-dimethylhexahydrocyclopropa[3,4]cyclopenta[1,2-d][1,3]dioxol-5-ol](/img/structure/B12953327.png)
![(4-(4-(3-Oxo-3'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-spiro[isobenzofuran-1,9'-xanthen]-6'-yl)piperazin-1-yl)butyl)triphenylphosphonium](/img/structure/B12953330.png)
